molecular formula C17H28N4O4S B2606493 3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea CAS No. 2097933-71-4

3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea

Cat. No.: B2606493
CAS No.: 2097933-71-4
M. Wt: 384.5
InChI Key: NFOHOIIBVLBMAP-UHFFFAOYSA-N
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Description

3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea is a chemical compound with a unique structure that combines a piperidine ring, a dimethylsulfamoyl group, and an ethoxyphenyl urea moiety.

Preparation Methods

The synthesis of 3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dimethylsulfamoyl group, and the coupling with the ethoxyphenyl urea moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Piperidine Ring: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the Dimethylsulfamoyl Group: This can be achieved through sulfonation reactions using dimethylsulfamide and suitable reagents.

    Coupling with Ethoxyphenyl Urea: The final step involves coupling the piperidine intermediate with an ethoxyphenyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea has several scientific research applications, including:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for designing new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in pharmaceutical analysis and quality control processes.

Mechanism of Action

The mechanism of action of 3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea can be compared with other similar compounds, such as:

    Piperidine Derivatives: These compounds share the piperidine ring structure and may have similar biological activities.

    Sulfamoyl Compounds: Compounds with sulfamoyl groups may exhibit similar chemical reactivity and biological properties.

    Urea Derivatives: Urea-based compounds are widely studied for their diverse applications in chemistry and medicine.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(2-ethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4S/c1-4-25-16-8-6-5-7-15(16)19-17(22)18-13-14-9-11-21(12-10-14)26(23,24)20(2)3/h5-8,14H,4,9-13H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOHOIIBVLBMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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